molecular formula C17H16N2O3S B2801272 3-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034273-17-9

3-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

Cat. No. B2801272
CAS RN: 2034273-17-9
M. Wt: 328.39
InChI Key: LPYBTYASAAMNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide, also known as MTFP, is a synthetic compound with potential therapeutic applications. MTFP is a benzamide derivative that has been developed as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Research by Bakhite, Al‐Sehemi, and Yamada (2005) in the field of chemistry focused on the preparation of various heterocyclic compounds, including thieno[2,3-b]pyridine derivatives. This study is significant in understanding the chemical properties and potential applications of compounds related to 3-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide in the synthesis of complex organic structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Luminescent Properties

  • Srivastava et al. (2017) explored the luminescent properties of pyridyl substituted benzamides, which could be relevant to the study of this compound. These compounds exhibited luminescence in various solutions and responded to different stimuli, showcasing their potential in photonics and sensor technologies (Srivastava et al., 2017).

Anticholinesterase Activity

  • The study by Pietsch, Nieger, and Gütschow (2007) involved the synthesis of N-benzyltetrahydropyrido-anellated thiophene derivatives, which are related to the chemical structure of this compound. They examined these compounds for their anticholinesterase activity, indicating potential applications in the treatment of conditions like Alzheimer's disease (Pietsch, Nieger, & Gütschow, 2007).

Antimicrobial and Antifungal Properties

  • Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings, which are structurally similar to this compound. These compounds were evaluated for their antimicrobial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Neuroleptic Potential

  • Research by Iwanami, Takashima, Hirata, Hasegawa, and Usuda (1981) on benzamides with neuroleptic properties is relevant to the understanding of this compound. Their work on benzamides of N,N-disubstituted ethylenediamines suggested applications in treating psychosis and related conditions (Iwanami et al., 1981).

Crystal Structure Analysis

  • Adhami, Nabilzadeh, Emmerling, Ghiasi, and Heravi (2012) performed a study on thiadiazolobenzamide, which is structurally similar to this compound. They analyzed the crystal structure and formed metal complexes, which could provide insights into the structural and bonding characteristics of related compounds (Adhami et al., 2012).

properties

IUPAC Name

3-methylsulfanyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-23-14-4-2-3-13(11-14)16(20)18-7-9-19-8-5-12-6-10-22-15(12)17(19)21/h2-6,8,10-11H,7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYBTYASAAMNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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